3-Bromo-4-fluoropyridine

Beschreibung

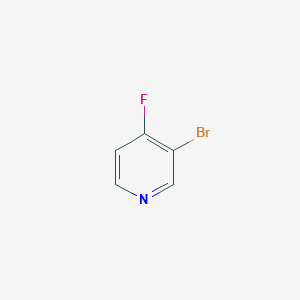

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYADCLPLQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376443 | |

| Record name | 3-bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116922-60-2 | |

| Record name | 3-bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Fluoropyridine and Its Derivatives

Direct Halogenation and Fluorination Approaches

Direct halogenation and fluorination methods offer a straightforward route to 3-bromo-4-fluoropyridine by introducing the desired atoms onto a suitable pyridine (B92270) substrate.

Bromination of Fluoropyridine Precursors

The synthesis of bromo-fluoropyridines can be accomplished by the direct bromination of a fluoropyridine starting material. For instance, the bromination of 4-fluoropyridine (B1266222) can be carried out to introduce a bromine atom at the 3-position. This method often involves the use of brominating agents under controlled conditions to achieve the desired regioselectivity.

Fluorination of Bromopyridine Precursors

A more common and extensively studied approach involves the fluorination of a bromopyridine precursor. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions or by the fluorination of pyridine N-oxides.

Nucleophilic aromatic substitution is a powerful tool for the synthesis of fluorinated pyridines. In these reactions, a leaving group on the pyridine ring, such as a halogen or a nitro group, is displaced by a fluoride (B91410) ion. The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of fluorine, making fluoropyridines potentially faster to react than their chloro- or bromo-analogs. acs.orgnih.gov

A widely employed method for the synthesis of this compound involves the fluorination of a suitable precursor using tetrabutylammonium (B224687) fluoride (TBAF) in dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.orgchemicalbook.com Research has shown that the treatment of 3-bromo-4-nitropyridine (B1272033) with TBAF in DMSO at room temperature can produce this compound. nih.govchemicalbook.com In one study, this reaction yielded 71.1 ± 3.6% of the desired product. nih.gov The use of TBAF provides a soluble source of fluoride ions, and DMSO is an effective polar aprotic solvent for this type of transformation. nih.govresearchgate.net

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Tetrabutylammonium Fluoride (TBAF) | Dimethyl Sulfoxide (DMSO) | Room Temperature | This compound | 71.1 ± 3.6% | nih.gov |

The position of substitution in nucleophilic aromatic substitution reactions on dihalopyridines is governed by the electronic and steric properties of the pyridine ring. numberanalytics.com Generally, nucleophilic attack is favored at the positions para or ortho to the electron-withdrawing nitrogen atom. researchgate.net In the case of 3-bromo-4-nitropyridine, the nitro group is a strong activating group, and substitution of the nitro group would lead to the formation of this compound. Studies have demonstrated a clear preference for substitution at the para-position (position 4) over the meta-position (position 3). nih.gov For instance, in the reaction of 3-bromo-4-nitropyridine with TBAF, less than 0.2% of the meta-substituted product, 3-fluoro-4-nitropyridine (B80604), was observed, highlighting the strong regiochemical preference for para-substitution. nih.gov

An alternative strategy for introducing a fluorine atom, particularly at the meta position, involves the fluorination of pyridine N-oxides. The N-oxide group acts as a strong electron-withdrawing group, activating the pyridine ring towards nucleophilic attack. nih.govgoogle.com This approach can alter the regioselectivity of the fluorination reaction.

For example, the fluorination of 3-bromopyridine (B30812) N-oxide with TBAF has been shown to yield 3-fluoropyridine (B146971) N-oxide. nih.govgoogle.com While 3-bromopyridine itself is unreactive towards TBAF even at high temperatures, the corresponding N-oxide undergoes over 25% conversion after 30 minutes at 120 °C. nih.govgoogle.com Furthermore, in the case of 3-bromo-4-nitropyridine N-oxide, treatment with TBAF at room temperature preferentially yields the meta-fluorinated product, 3-fluoro-4-nitropyridine N-oxide, with less than 2% of the para-fluorinated product being detected. nih.gov This demonstrates that the presence of the N-oxide group can effectively direct fluorination to the meta position. nih.gov The resulting fluorinated N-oxide can then be reduced to the corresponding fluoropyridine. nih.gov

| Reactant | Reagent | Solvent | Temperature | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine N-oxide | TBAF | DMSO | 120 °C | 3-Fluoropyridine N-oxide | >25% conversion | nih.govgoogle.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | Room Temperature | 3-Fluoro-4-nitropyridine N-oxide | 20.7 ± 2.7% yield | nih.gov |

Fluorination of Pyridine N-Oxides

Meta-Fluorination Strategies via N-Oxide Activation

Nucleophilic aromatic substitution (SNAr) for the introduction of fluorine onto an electron-rich pyridine ring is notoriously challenging, particularly at the meta-positions (C-3 and C-5). nih.govrsc.org Direct fluorination methods that are effective for producing 2- and 4-fluoropyridines often fail or give very low yields for the 3- and 5-positions. nih.gov A powerful strategy to overcome this limitation involves the temporary activation of the pyridine ring through the formation of a pyridine N-oxide. nih.govrsc.org

The N-oxide group acts as a potent electron-withdrawing group, which fundamentally alters the electronic landscape of the pyridine ring, reducing its electron density and making it more susceptible to nucleophilic attack. This activation has been successfully exploited for the synthesis of meta-fluorinated pyridines. For instance, a key development demonstrated the direct fluorination of a pyridine N-oxide to generate a meta-fluorinated product. nih.govrsc.org In a specific application, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source like tetrabutylammonium fluoride (TBAF) successfully produced 3-fluoro-4-nitropyridine N-oxide at room temperature. nih.govgoogle.com The N-oxide can then be easily removed by reduction, typically through catalytic hydrogenation (e.g., using H₂ over Pd/C), to yield the desired fluorinated pyridine. nih.gov

This approach has proven effective for both non-radioactive and radioactive fluorine isotopes (¹⁸F), highlighting its utility in the synthesis of radiopharmaceuticals for applications such as positron emission tomography (PET). nih.govresearchgate.net

Advantages of N-Oxide Approach for Difficult Fluorination Positions

The use of pyridine N-oxides as fluorination precursors presents several distinct advantages, especially for accessing electronically disfavored positions.

Enhanced Reactivity and Regioselectivity : The primary advantage is the dramatic shift in reactivity and regioselectivity. While a standard pyridine ring is resistant to nucleophilic attack at the meta-position, the N-oxide's strong electron-withdrawing nature deactivates the ortho and para positions relative to the meta position, directing the incoming nucleophile (fluoride) to the C-3 or C-5 site. For example, when 3-bromo-4-nitropyridine is treated with TBAF, substitution occurs preferentially at the para-position to yield this compound. google.com In stark contrast, the corresponding 3-bromo-4-nitropyridine N-oxide directs fluorination to the meta-position, yielding 3-fluoro-4-nitropyridine N-oxide. nih.govgoogle.com This demonstrates the N-oxide's profound ability to control the site of fluorination.

Milder Reaction Conditions : The activation provided by the N-oxide group often allows fluorination reactions to proceed under significantly milder conditions (e.g., room temperature) and in shorter reaction times compared to methods for unactivated rings, which may require high temperatures. nih.gov

Access to Novel Chemical Space : This methodology provides a reliable route to 3- and 5-fluoropyridines, which have historically been difficult to synthesize. nih.govgoogle.com This opens up new avenues for the design of pharmaceuticals and other advanced materials where the specific placement of a fluorine atom is critical for modulating biological activity or material properties.

| Precursor | Reagent | Key Outcome | Reference |

| 3-Bromopyridine | TBAF, 120°C | No reaction | google.com |

| 3-Bromopyridine N-oxide | TBAF, 120°C | Product formed in 30 minutes | google.com |

| 3-Bromo-4-nitropyridine | TBAF, 25°C | Para-substitution (this compound) | google.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF, 25°C | Meta-substitution (3-fluoro-4-nitropyridine N-oxide) | nih.govgoogle.com |

Tandem Bromination-Fluorination Sequences

Sequential halogenation reactions, particularly tandem bromination-fluorination, are an effective strategy for the controlled synthesis of specific polyhalogenated heterocycles. smolecule.com This approach allows for the precise installation of different halogens at desired positions. While not always a single-pot process, the sequence of reactions is designed to build the target substitution pattern step-wise. For example, the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved through an ultrasonic-assisted process that achieves simultaneous bromination and fluorination. smolecule.com

In the context of pyridines, tandem strategies often involve C-H activation followed by substitution. A sequence of C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) has been developed for the late-stage functionalization of complex molecules. acs.org Conversely, a precursor can be brominated first, followed by fluorination. The synthesis of certain fluorinated nucleosides employs a two-step route involving initial bromination with N-bromosuccinimide (NBS) followed by a fluorination step. smolecule.com Such sequential methods provide a logical pathway to molecules like this compound, starting from a simpler pyridine derivative.

Advanced Synthetic Strategies for Diverse this compound Derivatives

The presence of two different halogen atoms on the pyridine ring makes this compound a versatile platform for creating a wide array of more complex derivatives through selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira) for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold is well-suited for these transformations, with the bromine atom serving as the primary reactive handle.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between a halide and a boronic acid or ester is widely used to form C(sp²)–C(sp²) bonds and construct biaryl structures. mdpi.com The bromine at the C-3 position of this compound can be selectively coupled with various aryl or heteroaryl boronic acids, leaving the C-4 fluorine atom intact. researchgate.net This selectivity is crucial for building molecular complexity in a controlled manner.

Stille Coupling : This reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. It has been used to synthesize 2,2'-bipyridine (B1663995) ligands from 2-bromo-4-fluoropyridine (B1291336) and bis(tributyltin), demonstrating its utility for forming C-C bonds where other methods might be challenging. ossila.com

Sonogashira Coupling : To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk This method has been successfully applied to bromo-fluoro-cyanopyridine precursors to generate alkynyl-fluoropyridine derivatives, which are valuable scaffolds for drug discovery. soton.ac.uk

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is central to the functionalization of halopyridines. mdpi.com The success of these coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. mdpi.com

A variety of palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.netsoton.ac.uk The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Common ligands include phosphines like triphenylphosphine (B44618) (PPh₃), bulky electron-rich phosphines like Johnphos, or bidentate ligands such as Xantphos. researchgate.netacs.org The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also essential for the reaction to proceed efficiently. researchgate.net These reactions enable the coupling of this compound with a wide range of partners, including aryl boronic acids, amines (Buchwald-Hartwig amination), and alkynes. researchgate.netsoton.ac.uk

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromo-monoaminated pyridine | Aryl boronic acid | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Biaryl derivative | researchgate.net |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄, CuI | Alkynyl pyridine | soton.ac.uk |

| Stille | 2-Bromo-4-fluoropyridine | Bis(tributyltin) | Palladium catalyst | 2,2'-Bipyridine | ossila.com |

| Buchwald-Hartwig | 2,6-Dihalopyridine | Aminothiophene | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Diaminated pyridine | researchgate.net |

Site-Selective Coupling at Bromine or Fluorine Centers

In polyhalogenated pyridines, the different carbon-halogen bonds exhibit distinct reactivities, which can be exploited for site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is generally I > Br > Cl >> F. researchgate.net

For this compound, this reactivity difference is pronounced. The C-Br bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the much stronger and less reactive C-F bond. ossila.com Consequently, Suzuki-Miyaura, Sonogashira, and other similar cross-coupling reactions occur selectively at the C-3 bromine position, while the C-4 fluorine atom remains untouched. ossila.com This predictable selectivity allows the fluorine atom to be retained in the final product, where it can serve to modulate the molecule's electronic properties or act as a handle for a subsequent, different type of chemical transformation (e.g., nucleophilic aromatic substitution under harsh conditions). This differential reactivity is a key feature that makes bromo-fluoro-substituted pyridines such as this compound highly valuable and versatile intermediates in multi-step organic synthesis. ossila.com

Functionalization at Other Ring Positions

Once the this compound scaffold is obtained, further modifications at other positions on the pyridine ring can be undertaken to build molecular complexity. These functionalizations are crucial for tuning the properties of the final compounds.

The introduction of carboxamide groups onto the pyridine ring is a valuable transformation in medicinal chemistry. This can be achieved through various synthetic routes. For instance, a common strategy involves the coupling of an amine with a pyridine derivative bearing a carboxylic acid or an activated carbonyl group. In a related synthesis, a nitro-substituted pyridine intermediate is first reduced, for example using palladium on carbon (Pd/C), to yield the corresponding amine. google.com This amine can then be acylated or coupled with a carboxylic acid to form the desired carboxamide functionality. This multi-step process allows for the installation of diverse carboxamide moieties, depending on the amine used in the final step.

The formation of hydroxymethyl derivatives on the pyridine ring can be accomplished through methods such as the Boekelheide reaction. The reaction of pyridine N-oxides, such as 2,6-lutidine 1-oxide, with acetic anhydride (B1165640) can lead to the formation of acetoxymethyl-substituted pyridines. researchgate.net Subsequent hydrolysis of the acetate ester, typically with hydrochloric acid, yields the corresponding hydroxymethyl pyridine derivative. researchgate.net Another approach involves the direct synthesis from precursors like 2-hydroxyl-3-nitro-4-methyl pyridine, which can undergo a series of transformations including bromination and fluorination to build the functionalized pyridine core. google.com

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby saving time, energy, and resources. nih.gov These reactions are powerful tools for creating diverse molecular libraries. nih.govresearchgate.net

A notable example is the asymmetric three-component cascade reaction involving N-heteroarenes, allenoates, and methyleneindolinones, catalyzed by chiral N,N′-dioxide-Mg(II) complexes. chinesechemsoc.org This methodology has been successfully applied to pyridines, including substituted variants like 3-bromo-5-fluoropyridine (B183902), which serves as a close structural analog to this compound. chinesechemsoc.org In this reaction, the pyridine acts as the nucleophilic component that initiates a cascade involving the allenoate and the methyleneindolinone, leading to the rapid construction of versatile and chiral polycyclic N-heterocycles. chinesechemsoc.org When 3-bromo-5-fluoropyridine was used, the reaction proceeded with high diastereoselectivity and enantioselectivity, yielding the corresponding dihydropyridine (B1217469) derivative. chinesechemsoc.org

Table 1: Asymmetric Three-Component Reaction with a Substituted Bromofluoropyridine

| Pyridine Substrate | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3-Bromo-5-fluoropyridine | Chiral Dihydropyridine Derivative | 78% | >19:1 | 96% |

Data sourced from a study on asymmetric dearomative three-component reactions. chinesechemsoc.org

Photoredox-Mediated Coupling Reactions for 3-Fluoropyridines

Visible-light photoredox catalysis has emerged as a powerful method for constructing C-C bonds under mild conditions. acs.org A novel and versatile method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by a photocatalyst like fac-Ir(ppy)₃ under blue LED irradiation. acs.org The process involves the generation of a radical from the iodoketone, which then couples with the silyl enol ether. organic-chemistry.org The resulting intermediate undergoes a subsequent one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the 3-fluoropyridine ring. acs.orgorganic-chemistry.org Optimization studies have shown that solvents like dimethylformamide (DMF) and elevated temperatures can significantly improve reaction rates and yields. acs.org This protocol is valued for its operational simplicity and its ability to assemble the 3-fluoropyridine core from readily available ketone precursors. acs.org

Table 2: Optimization of Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| Acetonitrile | 80 °C | 3 h | 45% |

| DMF | 80 °C | 3 h | 75% |

| DMF | 120 °C | 3 h | 90% (one-pot) |

Data from a study on the synthesis of 3-fluoropyridines via photoredox coupling. acs.org

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms behind these synthetic routes provides critical insights into reaction feasibility, selectivity, and potential for optimization.

The selectivity of chemical reactions is governed by both thermodynamics and kinetics. uni-muenchen.de For very fast reactions, ensuring that the rate of mixing is faster than the rate of reaction is essential to prevent competitive side reactions and ensure product homogeneity. uni-muenchen.de

In the context of fluoropyridine synthesis, mechanistic studies offer valuable insights. For instance, in the photoredox-mediated synthesis of 3-fluoropyridines, cyclic voltammetry studies have revealed that α,α-difluoro-β-iodoketones are reduced more easily than other iodoalkanes like 2,2,2-trifluoro-1-iodoethane, an effect attributed to the influence of the adjacent carbonyl group. nih.govresearchgate.net This thermodynamic factor contributes to the efficiency of the initial radical generation step.

Furthermore, kinetic differences are evident in nucleophilic aromatic substitution reactions. The direct fluorination of 3-bromopyridine with a fluoride source like TBAF is extremely sluggish, showing no product even at high temperatures for extended periods. nih.govrsc.org In stark contrast, the corresponding 3-bromopyridine N-oxide undergoes over 25% conversion to 3-fluoropyridine N-oxide in just 30 minutes at 120 °C. nih.govrsc.org This dramatic rate enhancement highlights the activating effect of the N-oxide group, which lowers the kinetic barrier for nucleophilic attack on the electron-deficient pyridine ring. nih.gov Similarly, the fluorination of 3-bromo-4-nitropyridine N-oxide proceeds readily at room temperature to provide the meta-fluorinated product, whereas the non-oxidized analog yields the para-fluorinated product, demonstrating a change in regioselectivity and reactivity. nih.gov

Role of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of the this compound ring are intrinsically governed by the electronic properties and positions of its halogen substituents. The pyridine ring itself is electron-deficient compared to benzene, a characteristic that is amplified by the inductive electron-withdrawing effects of the bromine and fluorine atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), a key reaction pathway for its functionalization. masterorganicchemistry.comnih.gov

In S_NAr reactions, the rate is typically accelerated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com In this compound, both halogens exert a strong inductive (-I) effect. The fluorine atom, being the most electronegative element, has a more powerful -I effect than bromine. Conversely, bromine can exhibit a weak activating (+M) effect through its lone pairs, though this is generally outweighed by its inductive pull in the context of nucleophilic attack.

The regioselectivity of nucleophilic attack is a critical consideration. While the C-F bond is significantly stronger than the C-Br bond, in many S_NAr reactions, fluoride is a better leaving group than bromide. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high polarization of the C-F bond. youtube.comreddit.com However, the specific outcome is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

A pertinent example is the synthesis of this compound from 3-bromo-4-nitropyridine. Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) results in the selective displacement of the nitro group at the C4 position, leaving the bromine at C3 intact. nih.govgoogle.com This demonstrates a clear regioselective preference for substitution at the para-position relative to the ring nitrogen, which is strongly activated by the nitro group. The reaction yields this compound, showing that under these conditions, the nitro group is a more facile leaving group than the bromine atom. nih.govgoogle.com

The position of substituents on the pyridine ring is crucial in determining reactivity. Studies on various bromo-fluoropyridines have shown that the location of the halogen atoms significantly influences reaction rates and conversion efficiencies. rsc.org For instance, research on the reactivity of different fluoropyridines indicates that the position of a bromide group relative to the nitrogen and other substituents dictates the susceptibility of the C-F bond to nucleophilic attack. rsc.org In the case of 3,4-disubstituted pyridines, nucleophilic addition can occur at either C3 or C4, with the outcome influenced by the electronic and steric nature of the substituents and the incoming nucleophile. nih.gov

Table 1: Regioselectivity in the Synthesis of this compound

Catalysis and Ligand Design in C-X Bond Activation

The functionalization of this compound often relies on transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. A key challenge and area of research is the selective activation of the C-Br bond in the presence of the much stronger and typically less reactive C-F bond. acs.orgscispace.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are particularly prominent. acs.org

The success of these selective transformations hinges on the design of the catalytic system, especially the choice of the palladium precursor and, crucially, the supporting ligands. nih.gov The ligand plays a multifaceted role: it modulates the electronic properties and steric environment of the palladium center, influences the rate and selectivity of oxidative addition (the initial C-X bond-breaking step), and affects subsequent transmetalation and reductive elimination steps.

For the selective activation of the C-Br bond in this compound, the catalyst must be able to undergo oxidative addition into the C(sp²)-Br bond at a rate significantly faster than into the C(sp²)-F bond. This is thermodynamically and kinetically favored, as the C-Br bond (BDE ≈ 335 kJ/mol) is considerably weaker than the C-F bond (BDE ≈ 520-540 kJ/mol). Ligands that are electron-rich and sterically bulky, such as trialkylphosphines (e.g., P(t-Bu)₃) or specialized biarylphosphines (e.g., RuPhos, BrettPhos), are often employed. nih.gov These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are effective in activating aryl bromides under mild conditions. nih.govacs.org

Conversely, achieving C-F bond activation is more challenging and typically requires more reactive catalyst systems, sometimes involving nickel or platinum, or specialized palladium catalysts designed for this purpose. acs.org The design of ligands can also be used to invert conventional reactivity. For instance, in dihalogenated pyridines, sterically demanding N-heterocyclic carbene (NHC) ligands have been shown to override the conventional site selectivity, promoting cross-coupling at positions that are typically less reactive. researchgate.net This demonstrates that selectivity is not solely a function of the substrate's intrinsic properties but can be finely tuned by the ligand environment around the metal center. researchgate.net

Research into the C-N cross-coupling of 3-halo-2-aminopyridines highlights potential challenges, such as the substrate itself inhibiting the catalyst through coordination. nih.gov The development of robust catalytic systems, like those using BrettPhos or RuPhos precatalysts, has been crucial for overcoming these issues and enabling the efficient coupling of various amines with the 3-bromo-2-aminopyridine scaffold. nih.gov

Table 2: Ligand Effects in Palladium-Catalyzed Cross-Coupling of Halopyridines

Reactivity and Reaction Mechanisms of 3 Bromo 4 Fluoropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of electron-withdrawing halogen atoms, bromine at position 3 and fluorine at position 4, further enhances this reactivity. Nucleophilic substitution reactions are a cornerstone of the chemistry of 3-Bromo-4-fluoropyridine, allowing for the introduction of a wide array of functional groups.

Displacement of Bromine and Fluorine Atoms by Various Nucleophiles.smolecule.com

Both the bromine and fluorine atoms on the this compound ring can be displaced by nucleophiles. smolecule.com The site of substitution often depends on the reaction conditions and the nature of the nucleophile employed.

A variety of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed in substitution reactions with halogenated pyridines. smolecule.comambeed.com These reactions are fundamental in creating new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, the reaction of 2-fluoropyridines with primary and secondary amines in DMSO at 120°C can lead to quantitative conversion. Similarly, alkoxides react readily with 2-fluoropyridines in the presence of a strong base like potassium tert-butoxide (KOtBu) in THF at 50°C.

The following table summarizes the types of nucleophiles used in substitution reactions with halogenated pyridines:

| Nucleophile Type | Example | Resulting Bond |

| Amines | Primary and secondary amines | C-N |

| Thiols | Various thiols | C-S |

| Alkoxides | Sodium or potassium alkoxides | C-O |

This table illustrates the common classes of nucleophiles that react with halogenated pyridines to form new chemical bonds.

In dihalogenated pyridines like this compound, competitive substitution between the two halogen atoms is a key consideration. Generally, the fluorine atom is a better leaving group than bromine in nucleophilic aromatic substitution reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. acs.org This often allows for selective substitution of the fluorine atom under milder conditions. However, the position of the halogen on the pyridine ring also plays a crucial role. Halogens at the 2- and 4-positions are typically more reactive towards nucleophilic substitution than those at the 3-position due to the electronic activation by the ring nitrogen. researchgate.net

In the case of 3-bromo-4-nitropyridine (B1272033), treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) resulted in the preferential substitution of the nitro group at the 4-position, yielding this compound. google.comnih.gov This demonstrates the higher reactivity of the 4-position towards nucleophilic attack.

Influence of Electronic and Steric Effects on Reaction Pathways.evitachem.com

The outcome of nucleophilic substitution reactions on this compound is governed by a combination of electronic and steric factors. evitachem.com

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring for nucleophilic attack. The position of these groups is critical; electron-withdrawing groups at the ortho and para positions to the leaving group significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. nih.gov

Steric Effects: The steric hindrance around the reaction center can influence the rate and regioselectivity of the substitution. Bulky nucleophiles or substituents adjacent to the leaving group can hinder the approach of the nucleophile, potentially favoring attack at a less sterically crowded site. sci-hub.se For example, in some cases, steric hindrance can lead to lower reaction yields or require more forcing conditions. acs.org

Solvent Effects on SNAr Reactivity

The choice of solvent significantly impacts the rate and outcome of SNAr reactions. nih.gov Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and 1,4-dioxane (B91453) are commonly used as they can solvate the cationic species, thereby accelerating the reaction. nih.govacs.org The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the transition state and intermediates. nih.govresearchgate.net For instance, the rate of SNAr reactions often increases with the polarity and hydrogen bond acceptor ability of the solvent, while it decreases with the hydrogen bond donor ability. nih.gov

The following table provides examples of solvents used in SNAr reactions and their general effect on reactivity:

| Solvent | Type | General Effect on SNAr Reactivity |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally enhances reaction rates |

| Dimethylformamide (DMF) | Polar Aprotic | Often promotes the reaction |

| 1,4-Dioxane | Nonpolar Ether | Can be effective, though sometimes less so than polar aprotic solvents |

| Toluene | Nonpolar Aromatic | Can be a suitable solvent, with good yields reported in some cases. acs.org |

| Cyclohexane | Nonpolar Aliphatic | Can provide good yields in certain reactions. acs.org |

This table summarizes the influence of different solvents on the rate of nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions. The presence of activating groups or the use of highly reactive electrophiles can facilitate substitution. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms further deactivate the ring towards electrophilic attack. However, computational studies suggest that electrophilic attack, if it were to occur, would likely favor the 5-position due to the directing effects of the existing substituents.

Directed Electrophilic Substitution Strategies

Due to the deactivated nature of the pyridine ring, directing electrophilic substitution to a specific position requires strategic approaches. The inherent electronic properties of the substituted pyridine often dictate the position of electrophilic attack. In pyridine itself, the C-3 position is the preferred site for electrophilic substitution due to the higher electron density at this position compared to C-2 and C-4. uoanbar.edu.iq

In the case of this compound, the directing effects of both halogens must be considered. While both are deactivating, their resonance effects direct incoming electrophiles to the ortho and para positions. However, the strong deactivation of the ring makes direct electrophilic substitution challenging.

A common strategy to overcome this is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution. For instance, the nitration of 3-fluoropyridine (B146971) is facilitated by first oxidizing it to 3-fluoropyridine N-oxide. Subsequent nitration introduces the nitro group predominantly at the 4-position, guided by the directing effects of both the N-oxide and the fluorine atom. Similarly, direct fluorination of a pyridine N-oxide has been shown to be a viable method for producing meta-fluorinated pyridines. For example, fluorination of 3-bromo-4-nitropyridine N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This highlights the utility of the N-oxide strategy in achieving regioselective substitution on otherwise unreactive pyridine rings.

Metal-Catalyzed Transformations

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For substrates like this compound, the Suzuki-Miyaura coupling offers a versatile method for introducing a wide range of substituents at the bromine-bearing carbon. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov For instance, research has demonstrated the successful Suzuki-Miyaura coupling of various halopyridines with different boronic acids and esters, showcasing the broad applicability of this method. nih.govmdpi.com The choice of palladium catalyst, ligand, and base can significantly influence the efficiency and selectivity of the coupling reaction, particularly with challenging substrates like those containing multiple halogen atoms. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-Bromo-4-nitropyridine | Tetrabutylammonium fluoride | - | This compound | 71.1% | nih.gov |

| 2-Chloropyridine | Ethyl 4-bromobenzoate | NiBr2/6,6'-dimethyl-2,2'-bipyridine | 2-(4-Ethoxycarbonylphenyl)pyridine | - | acs.org |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Substituted anilines | Good to excellent | nih.gov |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Palladium catalyst | Alkenyl-substituted azaborines | Up to 90% | nih.gov |

Sonogashira Coupling and Other Cross-Coupling Methodologies

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org It has proven to be a valuable tool for the synthesis of complex molecules, including bis(pyridine) ligands. smolecule.com For example, the Sonogashira coupling of halopyridines with 1,2-ethynylbenzene derivatives has been documented for creating ligands capable of stabilizing iodine cations. smolecule.com

Research has shown the successful application of Sonogashira coupling to various bromopyridine derivatives, enabling the introduction of alkynyl groups. soton.ac.uk For instance, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been coupled with a range of terminal alkynes in high yields. soton.ac.uk

Other cross-coupling methodologies, such as Stille and Hiyama couplings, also offer pathways for functionalizing halopyridines. The Stille coupling utilizes organotin reagents, while the Hiyama coupling employs organosilicon compounds. These methods, along with the Suzuki-Miyaura and Sonogashira reactions, provide a comprehensive toolkit for the synthetic chemist to modify compounds like this compound.

Ligand Design for Enhanced Catalytic Activity and Selectivity

For challenging substrates, such as multi-halogenated pyridines, the choice of ligand is critical to achieve chemoselectivity. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine, palladium catalysis can selectively substitute the bromine atom. smolecule.com Various classes of ligands have been developed and utilized in cross-coupling reactions, including phosphines (e.g., triphenylphosphine (B44618), XPhos) and N-heterocyclic carbenes (NHCs). rsc.org The development of bulky and electron-rich ligands has been instrumental in improving the coupling of unreactive aryl chlorides and sterically hindered substrates. acs.org Recent advancements have also focused on creating ligands that are effective under more sustainable and practical conditions, such as in aqueous media. nih.gov

Oxidation and Reduction Chemistry

The chemical behavior of this compound also encompasses oxidation and reduction reactions. The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). evitachem.com As mentioned previously, this transformation is a key strategy to activate the pyridine ring towards certain electrophilic substitutions.

Reduction reactions can also be performed on substituted pyridines. For instance, a nitro group on the pyridine ring can be reduced to an amino group. This is a common transformation in the synthesis of various functionalized pyridines. Catalytic hydrogenation is a frequently employed method for such reductions. nih.gov Additionally, the bromine atom on the pyridine ring can be replaced by hydrogen through catalytic hydrogenation, using catalysts like palladium on carbon. ambeed.com

Chemoselective Reduction of Functional Groups

Chemoselective reduction involves the selective reaction of one functional group in the presence of others that are also susceptible to reduction. youtube.comyoutube.com In the context of derivatives of this compound, this is crucial for synthetic strategies that require the preservation of the carbon-halogen bonds, which can be labile under certain reductive conditions.

A notable example of chemoselective reduction is the transformation of a nitro group on a related pyridine N-oxide scaffold. Research has demonstrated that the nitro group in 3-bromo-4-nitropyridine N-oxide can be selectively reduced to an amino group. rsc.orgresearchgate.net This conversion is typically achieved through catalytic hydrogenation. rsc.org The significance of this reaction lies in its ability to introduce an amino group while leaving the bromo and fluoro substituents on the pyridine ring untouched. This selectivity is paramount for the synthesis of complex, functionalized pyridine derivatives. researchgate.net

For instance, the catalytic hydrogenation of 3-fluoro-4-nitropyridine N-oxide, an intermediate derivable from 3-bromo-4-nitropyridine N-oxide, yields 3-fluoro-4-aminopyridine. rsc.orgresearchgate.net This process highlights the ability to target a specific functional group for reduction without affecting other sensitive parts of the molecule.

Table 1: Example of Chemoselective Reduction

| Substrate | Reagent/Conditions | Product | Reference |

|---|

Oxidation of the Pyridine Nitrogen (N-oxide formation)

The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental reaction that significantly alters the electronic properties and reactivity of the pyridine ring. The resulting N-oxide moiety possesses a unique 1,2-dipolar nitrogen–oxygen bond, which can act as an electron donor via the oxygen atom and an electron acceptor through the positively charged ring. arkat-usa.orgthieme-connect.de This modification makes the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. thieme-connect.de

Various oxidizing agents can be employed for the N-oxidation of pyridines, with the choice of reagent often depending on the nature of the substituents on the ring. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and specialized systems such as methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org Pyridines bearing both electron-withdrawing and electron-donating groups can typically be oxidized to their corresponding N-oxides in high yields. arkat-usa.org

Specifically, the synthesis of 3-bromo-4-nitropyridine N-oxide has been described, which serves as a precursor for other functionalized pyridines. rsc.org This demonstrates that even with two electron-withdrawing halogen atoms, the pyridine nitrogen in a bromo-fluoro-substituted ring is sufficiently nucleophilic to react with oxidizing agents.

Table 2: Common Reagents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, heating | arkat-usa.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), room temp. | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | arkat-usa.org |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). ju.edu.joprinceton.edu This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the R-X covalent bond. princeton.edu The strength of this interaction generally follows the trend I > Br > Cl > F. ju.edu.jo For this compound, the bromine atom is the more potent halogen bond donor.

Stabilization of Reactive Intermediates via Halogen Bonding

The directional and specific nature of halogen bonding can be harnessed to stabilize otherwise transient or highly reactive species. Studies have shown that pyridine-containing ligands can effectively stabilize reactive intermediates like iodine cations (I⁺) through halogen bonding. smolecule.com

Ligands derived from halogenated pyridines, such as bis(pyridine) structures, can form strong, linear [N···I···N]⁺ halogen bonds. acs.orgossila.com In these complexes, the nitrogen atoms of the two pyridine rings act as halogen bond acceptors, donating electron density to the central iodine cation. This interaction effectively sequesters and stabilizes the reactive electrophilic iodine. While direct studies on this compound itself in this specific role are not extensively detailed, related structures like 2-bromo-4-fluoropyridine (B1291336) are used to synthesize bis(pyridine) ligands for this exact purpose, highlighting the utility of the halopyridine scaffold in this context. ossila.com The presence of electron-withdrawing halogens on the pyridine ring modulates the electron density of the nitrogen acceptor, thereby fine-tuning the strength of the halogen bond. acs.org

Implications in Supramolecular Chemistry and Catalysis

The principles of halogen bonding have profound implications for the rational design of complex molecular architectures and new catalytic systems.

In supramolecular chemistry, the directionality and tunable strength of halogen bonds make them excellent tools for crystal engineering and the construction of self-assembling systems. ju.edu.jonih.gov Halopyridines are valuable building blocks because they offer both a halogen bond donor site (the halogen) and an acceptor site (the nitrogen lone pair), allowing for the formation of predictable and robust supramolecular networks. ju.edu.jo

In catalysis, the ability of halopyridine derivatives to stabilize electrophilic species through halogen bonding has led to the development of novel reagents. ossila.com For instance, the stabilization of iodine cations by bis(pyridine) ligands creates effective and selective halogenating agents. ossila.com By tuning the electronic properties of the pyridine ring with substituents like bromine and fluorine, the reactivity and selectivity of the resulting catalyst or reagent can be precisely controlled. acs.org This opens avenues for designing new catalysts where halogen bonding plays a key role in substrate activation or in controlling the geometry of the transition state.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Synthetic Intermediate for Pharmaceutical Agents

3-Bromo-4-fluoropyridine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. nih.govossila.comossila.comnih.gov The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring offers distinct reactivity, allowing for selective chemical transformations. The carbon-bromine bond is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. ossila.com The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final compound, which are critical considerations in drug design. nih.gov This versatility makes this compound a valuable scaffold for constructing libraries of compounds for high-throughput screening in drug discovery programs. Pyridine derivatives, in general, are common in pharmaceuticals due to their diverse biological activities. nih.gov

Development of Specific Therapeutic Agents

The utility of this compound is evident in its application toward the development of specific classes of therapeutic agents targeting a variety of diseases.

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Processes

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of anti-inflammatory drugs, particularly for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). google.com While a large number of PDE4 inhibitors have been developed, their clinical use has often been limited by a low therapeutic ratio. google.com Research into novel PDE4 inhibitors has utilized a variety of chemical scaffolds. Some studies have focused on conformationally constrained analogues of existing inhibitors to improve their profiles. nih.gov The development of subtype-selective inhibitors, particularly for PDE4D, has shown promise in improving efficacy and tolerability. nih.gov

p38α Mitogen-Activated Protein Kinase Inhibitors for Inflammatory Diseases

The p38α mitogen-activated protein (MAP) kinase is another critical enzyme involved in inflammatory signaling pathways. nih.govmdpi.com The development of inhibitors for this kinase has been a significant area of research for treating inflammatory diseases. A common structural motif in many potent p38α MAPK inhibitors is the presence of a 4-fluorophenyl group and a pyridine ring. mdpi.com The optimization of various heterocyclic cores, including pyridinylimidazole and pyridinylquinoxaline scaffolds, has led to the discovery of potent and selective inhibitors. nih.govnih.govmdpi.com For instance, the introduction of an amino moiety at the C2 position of 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines resulted in compounds with significant inhibitory activity. nih.gov

Ligands for GABA_A Receptors in Neurochemical Research

GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target of many clinically important drugs, including benzodiazepines. nih.govguidetopharmacology.org These receptors are pentameric ligand-gated ion channels with a complex pharmacology due to the existence of multiple subunit isoforms. nih.govguidetopharmacology.org The development of ligands that can selectively modulate GABAA receptor subtypes is a key goal in neuropharmacology. Research has explored various heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and quinolones, as allosteric modulators of GABAA receptors. researchgate.netmdpi.com The synthesis of these complex heterocyclic systems often requires multi-step procedures.

Potential in Anti-Cancer and Anti-Inflammatory Drug Development

The pyridine and pyrimidine (B1678525) scaffolds are prevalent in a wide array of therapeutic agents, including those with anti-cancer and anti-inflammatory properties. mdpi.com The versatility of these heterocycles allows for the creation of structurally diverse molecules that can interact with various biological targets. mdpi.com For example, 3-bromopyruvate (B3434600) has been investigated as an anti-cancer agent that targets cellular metabolism. nih.gov Furthermore, fluorinated building blocks are increasingly utilized in drug discovery to enhance properties such as metabolic stability and binding affinity. nih.gov The strategic incorporation of fluorine can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of compounds derived from this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its biological effects, guiding the design of more potent and selective drug candidates.

Impact of Halogen Position and Substitution on Biological Activity

The precise placement and type of halogen atoms on the pyridine ring are critical determinants of a derivative's biological function. Research has shown that even slight alterations, such as moving a halogen to a different position (positional isomerism), can lead to significant changes in biological activity due to altered steric and electronic profiles.

For instance, the comparison between constitutional isomers like 3-bromo-4-chloro-2-fluoropyridine (B2462803) and 4-bromo-3-chloro-2-fluoropyridine (B1487778) highlights how swapping the halogen positions creates distinct electronic environments, which in turn influences their reactivity and potential as pharmaceutical intermediates. Similarly, studies on antimicrobial pyridine derivatives have demonstrated that the type of halogen (e.g., chlorine vs. bromine) and its position can substantially affect inhibitory profiles against bacteria like MRSA and Mycobacterium tuberculosis. researchgate.net In some cases, increasing the atomic mass of the halogen substituent has been shown to improve antimicrobial action and selectivity over mammalian cells. researchgate.net

The "halogen dance" reaction, a process where a halogen atom transposes to a different position on an aromatic ring under certain conditions, further underscores the importance of halogen placement for molecular editing and creating diverse derivatives for screening. researchgate.net

Table 1: Impact of Halogen Isomerism on Derivative Properties This table is for illustrative purposes and combines findings from multiple sources.

| Compound | Key Structural Difference | Potential Impact on Activity | Reference |

|---|---|---|---|

| 3-Bromo-4-fluoropyridin-2-amine | Reference Compound | Baseline biological activity | |

| 5-Bromo-4-fluoropyridin-2-amine | Bromine shifted from position 3 to 5 | Altered steric and electronic properties may change target binding affinity. | |

| 6-Bromo-2-fluoropyridin-3-amine | Reversed halogen and amine positions | Reduced similarity in biological activity due to significant structural variation. |

Modulation of Electronic Properties and Lipophilicity for Pharmacological Efficacy

The electron-withdrawing nature of the bromine and fluorine atoms in this compound significantly influences the electronic properties of its derivatives. These properties are critical for how a molecule interacts with its biological target. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. researchgate.net Fluorine's high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen and influence hydrogen bonding capabilities, which are key for drug-receptor interactions. researchgate.net

Lipophilicity, often measured as logP, is another crucial parameter for pharmacological efficacy, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. SAR studies often focus on modifying substituents to achieve an optimal balance of lipophilicity. For example, in the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), researchers intentionally introduced nitrogen atoms into the core structure of derivatives to reduce lipophilicity, which successfully improved selectivity by reducing off-target effects on enzymes like CYP3A4. acs.org Similarly, in the optimization of kinase inhibitors, replacing a chlorine atom with a fluorine atom was found to decrease potency, a finding attributed to the weaker lipophilic interaction of fluorine in that specific context. nih.gov This demonstrates that modulating lipophilicity is a nuanced process, where the ideal properties depend on the specific target and desired therapeutic profile.

Mechanism of Action in Biological Systems

Understanding the mechanism of action, or how a drug produces its effects at a molecular level, is fundamental to drug discovery. For derivatives of this compound, this involves identifying their molecular targets and the subsequent impact on biological pathways.

Interaction with Molecular Targets (Enzymes, Receptors)

Derivatives of this compound have been investigated for their ability to interact with a variety of molecular targets, including enzymes and receptors. The pyridine scaffold serves as a core structure for building inhibitors that can fit into the binding sites of these proteins.

Enzyme Inhibition : A significant area of research involves the development of enzyme inhibitors. For example, derivatives have been designed as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org X-ray crystallography of one such inhibitor bound to CH24H revealed a unique binding mode within the enzyme's active site. acs.org Other studies have explored derivatives as potential inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism. The introduction of a boronic acid group to pyridine derivatives is a known strategy for targeting serine proteases. mdpi.com

Receptor Binding : The fluorinated pyridine structure is also found in compounds targeting specific receptors. For instance, 3-fluoro-4-aminopyridine, a derivative, is known to bind to and block potassium channels in the central nervous system. researchgate.net

The presence and position of the halogen atoms are often key to the binding affinity and specificity of these interactions. They can form halogen bonds or other non-covalent interactions that stabilize the drug-target complex.

Influence on Biological Pathways

By interacting with specific molecular targets, these compounds can modulate entire biological pathways, leading to a therapeutic effect.

Neurotransmitter and Lipid Metabolism : Inhibition of the CH24H enzyme by a this compound derivative directly impacts cholesterol metabolism in the brain. acs.org By reducing the levels of 24S-hydroxycholesterol (24HC), these inhibitors can influence pathways related to neurodegenerative diseases. acs.org

Cell Signaling and Proliferation : Many kinase inhibitors derived from related scaffolds act on signaling pathways that control cell growth, differentiation, and survival. For instance, inhibitors of IRAK4, a kinase in inflammatory signaling pathways, have been synthesized using cross-coupling reactions on a bromo-substituted core, with the goal of treating autoimmune diseases and cancer. mdpi.com

Protein Degradation : The ubiquitin-proteasome pathway is essential for cellular homeostasis, and its dysregulation is linked to cancer. mdpi.com Boronic acid-containing compounds, including pyridine derivatives, are famously used as proteasome inhibitors (e.g., Bortezomib), which leads to the stabilization of proteins that regulate the cell cycle and apoptosis. mdpi.com

Preclinical and Clinical Research Involving this compound Derivatives

The journey from a promising compound in the lab to an approved drug involves extensive preclinical and clinical research. Several derivatives incorporating the fluoropyridine motif, often synthesized from bromo-fluoro precursors, have advanced to this stage.

A key area of application is in molecular imaging, particularly Positron Emission Tomography (PET). The fluorinated derivative 3-fluoro-4-aminopyridine, when labeled with the radioisotope fluorine-18 (B77423) to create 3-[¹⁸F]fluoro-4-aminopyridine, is being investigated as a PET imaging agent for demyelination in diseases like multiple sclerosis. researchgate.net The synthesis often starts from precursors like 3-bromo-4-nitropyridine (B1272033) N-oxide. researchgate.netgoogle.com

In preclinical studies, novel derivatives of PSMA-617, a molecule that targets Prostate-Specific Membrane Antigen (PSMA), have been developed for PET imaging of prostate cancer. nih.gov These derivatives, synthesized from a 4-bromobutyric acid linker, were radiolabeled and evaluated in prostate cancer and glioma tumor models. nih.gov The studies showed that a new derivative demonstrated higher tumor uptake and faster clearance from non-target organs compared to reference compounds, indicating its potential suitability for clinical studies. nih.gov

Furthermore, a potent and selective CH24H inhibitor derived from a 3-bromo-4-chloropyridine (B1270894) precursor demonstrated promising preclinical results. acs.org Oral administration of the compound to mice confirmed its ability to cross the blood-brain barrier and significantly reduce levels of the target biomarker 24HC in the brain, marking it as a promising therapeutic candidate for further development. acs.org

Table 2: Examples of Preclinical Research on this compound Derivatives

| Derivative Class | Research Area | Key Preclinical Finding | Potential Application | Reference |

|---|---|---|---|---|

| PSMA-617 Derivative | PET Imaging | Higher tumor uptake and faster clearance in animal models. | Improved PET imaging for prostate cancer. | nih.gov |

| CH24H Inhibitor | Neurotherapeutics | Orally bioavailable, crosses blood-brain barrier, and reduces target biomarker in mouse brain. | Treatment of neurological disorders. | acs.org |

Case Studies in Drug Discovery

While this compound is a valuable building block in organic synthesis, its direct application in drug discovery case studies is primarily as a synthetic intermediate rather than a core therapeutic scaffold. Its utility is demonstrated in synthetic pathways designed to create more complex, biologically active molecules.

A notable example is its formation during the attempted synthesis of 3-fluoro-4-nitropyridine (B80604), a precursor for 3-fluoro-4-aminopyridine which is under investigation for imaging demyelination associated with conditions like multiple sclerosis. nih.govgoogle.com In this synthetic route, the starting material is 3-bromo-4-nitropyridine. nih.gov Researchers found that treating 3-bromo-4-nitropyridine with a fluorine source, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), does not result in the substitution of the bromine atom at the 3-position. Instead, the reaction preferentially leads to the displacement of the nitro group at the 4-position, producing this compound as the main product. nih.govgoogle.com

This specific outcome highlights the reactivity patterns of substituted pyridines. The fluorination of 3-bromo-4-nitropyridine demonstrated a clear preference for substitution at the para-position (C-4) over the meta-position (C-3). nih.govgoogle.com Under specific laboratory conditions (0.5 equivalents of TBAF at room temperature), this compound was produced in a significant yield of 71.1 ± 3.6%, while the formation of the desired 3-fluoro-4-nitropyridine was less than 0.2%. nih.gov This selective reactivity makes the synthesis of this compound efficient, providing a key intermediate for further chemical elaboration, although it also underscores the challenges in achieving meta-fluorination on this particular scaffold without modification. nih.gov

| Starting Material | Reagent | Primary Product | Yield | Byproduct (Target) | Byproduct Yield | Reference |

|---|---|---|---|---|---|---|

| 3-bromo-4-nitropyridine | Tetrabutylammonium fluoride (TBAF) | This compound | 71.1 ± 3.6% | 3-fluoro-4-nitropyridine | <0.2% | nih.gov |

Radiopharmaceuticals and Imaging Agents (e.g., ¹⁸F labeling)

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging requires efficient methods for incorporating positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into molecules. mdpi.comnih.gov The synthesis of ¹⁸F-labeled pyridines is of significant interest, but nucleophilic radiofluorination is challenging, particularly at the meta-position (C-3 or C-5), due to the electron-rich nature of the pyridine ring. nih.govrsc.org

Research into the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential PET tracer for imaging demyelination, has revealed a novel and effective strategy that circumvents the direct fluorination challenges. nih.govresearchgate.net Attempts to directly fluorinate precursors like 3-bromo-4-nitropyridine were unsuccessful in producing the required meta-fluorinated product in sufficient yields. nih.govgoogle.com

A breakthrough was achieved by using a pyridine N-oxide derivative. nih.govrsc.org Scientists discovered that the fluorination of 3-bromo-4-nitropyridine N-oxide, the oxidized form of the precursor, proceeds effectively. nih.gov This approach successfully facilitates fluorination at the meta-position. rsc.org The N-oxide group alters the electronic properties of the pyridine ring, activating it for nucleophilic attack at the desired position.

In this successful pathway, 3-bromo-4-nitropyridine N-oxide is treated with [¹⁸F]TBAF, which produces the key intermediate [¹⁸F]3-fluoro-4-nitropyridine N-oxide. nih.gov This reaction has been reported with an average radiochemical yield of 10.4%. nih.gov An alternative method involving ¹⁹F/¹⁸F isotope exchange on the non-brominated precursor has been shown to be even faster and occur in higher yields. nih.govgoogle.com Following the successful ¹⁸F-labeling step, the nitro group of [¹⁸F]3-fluoro-4-nitropyridine N-oxide is easily reduced via catalytic hydrogenation to yield the final target radiopharmaceutical, [¹⁸F]3-fluoro-4-aminopyridine, in quantitative yield. google.com This N-oxide strategy represents a significant advance in radiochemistry, providing a new and viable route for the synthesis of meta-fluorinated pyridines for PET imaging applications. nih.govrsc.org

| Precursor | Fluorine-18 Source | Reaction | Radiolabeled Intermediate | Radiochemical Yield | Final Product (after reduction) | Reference |

|---|---|---|---|---|---|---|

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | Nucleophilic Aromatic Substitution | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% | [¹⁸F]3-fluoro-4-aminopyridine | nih.gov |

| 3-fluoro-4-nitropyridine N-oxide | [¹⁸F]TBAF | ¹⁹F/¹⁸F Isotope Exchange | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 33.1 ± 5.4% (isolated) | [¹⁸F]3-fluoro-4-aminopyridine | google.com |

Applications in Agrochemical Research and Material Science

Development of Agrochemicals

The pyridine (B92270) ring is a core structure in numerous modern agrochemicals, and the introduction of halogen atoms is a key strategy for optimizing the efficacy, metabolic stability, and physicochemical properties of active ingredients. researchgate.netuni-duesseldorf.deagropages.com Halogenated pyridines like 3-Bromo-4-fluoropyridine are valuable precursors in the synthesis of new crop protection agents. tslpharm.com

This compound is utilized as a versatile intermediate in the synthesis of active ingredients for pesticides. tslpharm.com The presence of two different halogen atoms offers chemists multiple pathways for creating more complex molecules. The bromine atom, for instance, can be readily displaced or used as a handle in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to build larger molecular scaffolds. This allows for the introduction of diverse functional groups necessary for the biological activity of a pesticide.

The fluorine atom, on the other hand, is known to enhance the biological activity and metabolic stability of the final compound. uni-duesseldorf.de Its high electronegativity can influence the binding of the molecule to its target site in a pest or pathogen. The synthesis of novel heteroaromatic compounds, which are foundational to many biologically active molecules, can be achieved using this compound as a starting material in palladium-catalyzed reactions. whiterose.ac.uk Derivatives such as 3-Bromo-4-fluoropyridin-2-amine also serve as important precursors for agrochemicals.

| Reaction Type | Role of this compound | Resulting Structure | Reference |

| Cross-Coupling Reactions | Provides a reactive site (bromine) for forming new carbon-carbon or carbon-nitrogen bonds. | Complex, poly-substituted pyridine derivatives. | |

| Nucleophilic Substitution | The fluorine or bromine can act as a leaving group, allowing for the introduction of other functional groups. | Varied functionalized pyridines. | |

| Precursor Synthesis | Used as a starting block for creating more complex intermediates like ynone trifluoroborates. | Advanced intermediates for further synthesis. | whiterose.ac.uk |

This table summarizes the synthetic utility of this compound in creating agrochemical precursors.

Derivatives of halogenated pyridines are developed to be effective against a range of agricultural threats. While specific efficacy data for compounds derived directly from this compound is not extensively detailed in public literature, related compounds show broad applicability. For instance, derivatives of the closely related compound 3-Bromo-4-chloropyridine (B1270894) 1-oxide have been investigated for activity against common weeds, insect pests, and fungal infections. The biological activity of fluorinated and brominated pyridine compounds suggests their potential in creating targeted pesticides and herbicides that can interfere with the metabolic pathways of specific pests. The fourth generation of pesticides prominently features pyridine-based compounds, which are noted for being highly efficient with low toxicity. agropages.com

The introduction of halogen atoms into agrochemicals is a critical factor influencing their environmental profile. uni-duesseldorf.de Halogenated compounds can be persistent and toxic, potentially accumulating in soil and water and posing risks to wildlife if not designed carefully. researchgate.net However, the type of halogen matters significantly. Research comparing pyrethroid pesticides with different halogens (bromine, chlorine, and fluorine) found that the fluorine-substituted version, cyfluthrin, was considered a relatively eco-friendly option at low concentrations, as it could increase soil bacterial diversity and the potential for nitrogen fixation. nih.gov

The goal in modern agrochemical design is to optimize molecules for high efficacy against the target pest while ensuring they have a favorable environmental and toxicological profile. uni-duesseldorf.de This includes designing them to degrade into non-toxic substances in the soil and water. agropages.com The use of halogenated precursors like this compound is part of this complex optimization process, aiming to create sustainable and effective crop protection solutions. uni-duesseldorf.deresearchgate.net

| Factor | Environmental Consideration | Reference |

| Persistence | Halogenated organic compounds can be persistent in the environment. | researchgate.net |

| Toxicity | Can pose risks to non-target organisms and soil microbial communities. | researchgate.netnih.gov |

| Biodegradation | Modern design aims for degradation into non-toxic natural substances. | agropages.com |

| Halogen Type | The specific halogen (F, Cl, Br) can significantly alter the environmental profile of the final product. | nih.gov |

This table outlines key environmental considerations for agrochemicals derived from halogenated compounds.

Functional Materials Development

While this compound is a noted intermediate in the production of specialty chemicals, detailed research findings specifically linking it to the synthesis of crown-ester-bipyridines, viologens, or their application in electrochromic devices are not prominently available in the reviewed literature. Its isomers and related pyridine compounds are, however, explored in the development of various functional materials.

Information regarding the direct use of this compound for the synthesis of crown-ester-bipyridines and viologens is not available in the provided search results.

Information regarding the application of materials derived from this compound in electrochromic devices is not available in the provided search results.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

In the field of material science, halogenated pyridines are crucial for creating novel materials with specific electronic and optical properties. Although specific research detailing the use of this compound in Organic Light-Emitting Diodes (OLEDs) is limited, its isomers are actively used. For example, 4-Bromo-2-chloro-3-fluoropyridine is noted for its application in OLED materials. Derivatives of 2-Bromo-4-fluoropyridine (B1291336) are also explored for their luminescent properties suitable for OLEDs. smolecule.com

The primary role of such building blocks is in the synthesis of host materials for phosphorescent OLEDs. These materials form a matrix for the light-emitting dopants and require high triplet energy and good charge transport characteristics. The synthesis often involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the pyridine core to other aromatic units, such as carbazoles or dibenzofurans, creating large, conjugated systems. The inclusion of the fluoropyridyl moiety can influence the electronic properties (like the HOMO/LUMO levels) and thermal stability of the final material. Commercial suppliers offer this compound under the category of OLED materials, indicating its relevance and potential in this application. bldpharm.com

Table 1: Application of Bromofluoropyridine Isomers in OLEDs

| Compound | Application/Role | Synthetic Utility | Reference |

|---|---|---|---|

| 4-Bromo-2-chloro-3-fluoropyridine | Used in OLED materials | Building block for advanced electronic materials. | |

| 2-Bromo-4-fluoropyridine | Derivatives explored for luminescent properties | Precursor for creating light-emitting components. | smolecule.com |

Ligand Development for Metal Complexes in Catalysis and Materials Science

The pyridine nucleus is a fundamental scaffold for the design of ligands in coordination chemistry. The introduction of bromo and fluoro substituents, as in this compound, modulates the ligand's electronic properties, which in turn influences the catalytic activity and physical properties (e.g., magnetic or optical) of the resulting metal complexes.

The bromine atom on the pyridine ring serves as a reactive handle for creating more complex ligands through palladium-catalyzed cross-coupling reactions. For example, reactions like the Suzuki-Miyaura or Stille coupling can be used to form biaryl or other elaborated structures. This methodology is widely applied to isomers like 2-Bromo-4-fluoropyridine for the synthesis of 2,2'-bipyridine (B1663995) and bis(pyridine) ligands, which are ubiquitous in catalysis and material science. smolecule.com Research on the related compound 3-Bromo-4-fluoropyridin-2-amine confirms its participation in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to generate complex organic molecules suitable for coordination.